molecular formula C8H6ClNO6S B2424771 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride CAS No. 5279-54-9

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride

Cat. No.: B2424771
CAS No.: 5279-54-9
M. Wt: 279.65
InChI Key: DQQWYGCFFDQYBR-UHFFFAOYSA-N
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Description

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride ( 5279-54-9) is a versatile benzodioxine-based building block with the molecular formula C8H6ClNO6S and a molecular weight of 279.65 g/mol . This compound features a benzodioxine core structure substituted with a nitro group and a highly reactive sulfonyl chloride group, making it an invaluable intermediate in organic synthesis and drug discovery . Its primary research application lies in its role as a key precursor in medicinal chemistry. The sulfonyl chloride group is highly reactive towards nucleophiles such as amines and alcohols, allowing researchers to synthesize a diverse array of sulfonamide and sulfonate ester derivatives . These derivatives are frequently explored for their potential biological activities. Based on studies of structurally related benzodioxine compounds, such research may be directed toward developing new agents with antimicrobial, anti-inflammatory, anticancer, or enzyme-inhibitory properties . For instance, related nitro-substituted benzodioxine derivatives have shown promising activity as enzyme inhibitors and have been investigated for their antidiabetic potential through α-glucosidase inhibition . Beyond pharmaceutical research, this compound finds use in material science, where it can be employed to modify polymers, potentially enhancing their thermal stability and chemical resistance . It is also utilized in bioconjugation processes, forming stable linkages with biomolecules for applications in targeted drug delivery systems and biopharmaceutical development . The compound should be stored under cold-chain conditions and handled in accordance with its safety data sheet . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO6S/c9-17(13,14)8-4-7-6(15-1-2-16-7)3-5(8)10(11)12/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQWYGCFFDQYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)S(=O)(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride typically involves the nitration of 2,3-dihydro-1,4-benzodioxine followed by sulfonylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The resulting nitro compound is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems for reagent addition and temperature control can improve yield and purity while minimizing the risk of hazardous reactions .

Chemical Reactions Analysis

Types of Reactions

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Reducing Agents: Hydrogen gas, catalytic hydrogenation

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Major Products Formed

Scientific Research Applications

Synthesis and Reactivity

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride can be synthesized through various methods involving the reaction of appropriate precursors under controlled conditions. Its reactivity is primarily due to the presence of the sulfonyl chloride functional group, which can participate in nucleophilic substitution reactions.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized to introduce sulfonyl groups into various organic molecules, enhancing their reactivity and biological activity.

Medicinal Chemistry

In medicinal chemistry, 7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride is employed to synthesize potential pharmaceutical agents. Its derivatives have been explored for their anti-inflammatory and antimicrobial properties.

Bioconjugation

The compound is used in bioconjugation processes where it can react with amines or alcohols to form stable sulfonamide linkages. This application is crucial for developing targeted drug delivery systems and biopharmaceuticals.

Material Science

In material science, this compound can be used to modify polymers and create new materials with enhanced properties. The incorporation of sulfonyl groups can improve thermal stability and chemical resistance.

Case Study 1: Synthesis of Antimicrobial Agents

Researchers have utilized 7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride to synthesize a series of novel antimicrobial agents. In one study, derivatives were tested against various bacterial strains, showing significant activity compared to standard antibiotics .

Case Study 2: Development of Targeted Drug Delivery Systems

In another study, the compound was conjugated with therapeutic agents to enhance their specificity towards cancer cells. The resulting bioconjugates demonstrated improved efficacy in targeted therapy models .

Biological Activity

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride (CAS No. 5279-54-9) is a synthetic compound with a complex structure that includes both nitro and sulfonyl chloride functional groups. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential applications in drug development and enzyme inhibition. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H6ClNO6S
  • Molecular Weight : 279.65 g/mol
  • Structural Features : The compound features a benzodioxine core with a nitro group at the 7-position and a sulfonyl chloride group at the 6-position, which contributes to its reactivity and biological properties.

The specific biochemical pathways affected by 7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride are not fully elucidated. However, the presence of the sulfonyl chloride group suggests potential interactions with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides or sulfonate esters. The nitro group may also play a role in redox reactions, potentially influencing various biological targets.

Antibacterial Activity

Recent studies have indicated that compounds containing nitro groups exhibit enhanced antibacterial properties. For instance, derivatives of benzodioxine with nitro substituents have shown significant activity against various bacterial strains. In one study, compounds similar to 7-nitro-2,3-dihydro-1,4-benzodioxine demonstrated minimum inhibitory concentrations (MICs) as low as 20 μM against Staphylococcus aureus and 30 μM against Pseudomonas aeruginosa .

Antidiabetic Potential

Research has explored the synthesis of related compounds for their anti-diabetic properties. Compounds derived from 2,3-dihydro-1,4-benzodioxin-6-amine exhibited moderate inhibitory activity against the α-glucosidase enzyme, with IC50 values ranging from 81.12 μM to 86.31 μM compared to acarbose (IC50 = 37.38 μM) . This suggests that modifications to the benzodioxine structure may yield new therapeutic agents for type 2 diabetes.

Anti-inflammatory Effects

The anti-inflammatory potential of nitro-substituted compounds has been documented in various studies. For example, certain derivatives have been shown to inhibit key inflammatory mediators such as iNOS and COX-2 . The structural characteristics of these compounds allow them to interact with inflammatory pathways effectively.

Case Studies

  • Enzyme Inhibition Studies : A series of experiments evaluated the efficacy of various benzodioxine derivatives in inhibiting glutathione transferase (GST) P1-1, a target for anticancer drugs. Among these derivatives, some demonstrated selective inhibition and promising anticancer activities in vitro .
  • Synthesis and Evaluation : The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl) benzenesulfonamide revealed moderate α-glucosidase inhibition . The study highlighted the importance of structural modifications for enhancing biological activity.

Comparative Analysis

The following table summarizes the biological activities of 7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride compared to similar compounds:

CompoundAntibacterial Activity (MIC μM)Antidiabetic Activity (IC50 μM)Anti-inflammatory Activity
7-Nitro-2,3-dihydro-1,4-benzodioxine 20 (S. aureus)81.12 (α-glucosidase)Moderate
Similar Nitro Derivative 30 (P. aeruginosa)Not testedHigh
Acarbose (Standard) Not applicable37.38Not applicable

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with high purity?

  • Methodology : Begin with the sulfonation of 2,3-dihydro-1,4-benzodioxine using chlorosulfonic acid under controlled anhydrous conditions. Subsequent nitration can be achieved with a nitrating mixture (e.g., HNO₃/H₂SO₄) at low temperatures (0–5°C). Purify the product via recrystallization in non-polar solvents (e.g., dichloromethane/hexane) and validate purity using HPLC (>95%) and melting point analysis .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodology :

  • 1H/13C NMR : Confirm the benzodioxine backbone and sulfonyl chloride/nitro group positions.
  • FT-IR : Identify characteristic S=O (1360–1300 cm⁻¹) and NO₂ (1530–1350 cm⁻¹) stretches.
  • Elemental Analysis : Verify stoichiometry (C:H:N:S:O ratios). Cross-reference with literature data for analogous sulfonyl chlorides .

Q. How can researchers ensure the compound’s stability during storage and handling?

  • Methodology : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon). Use desiccants (e.g., silica gel) to prevent hydrolysis. Monitor stability via periodic TLC or HPLC to detect degradation (e.g., hydrolysis to sulfonic acid derivatives) .

Advanced Research Questions

Q. How can contradictory data on reaction yields under varying nitration conditions be resolved?

  • Methodology : Apply Design of Experiments (DoE) to isolate critical variables (e.g., temperature, reagent stoichiometry). Integrate computational tools like ICReDD’s quantum chemical reaction path search to predict optimal nitration pathways. Validate predictions with controlled experiments and kinetic modeling .

Q. What computational approaches are suitable for predicting reactivity in nucleophilic substitution reactions involving this compound?

  • Methodology : Use Density Functional Theory (DFT) to calculate transition states and activation energies for reactions with nucleophiles (e.g., amines). ICReDD’s hybrid computational-experimental framework can identify steric/electronic effects influencing sulfonyl chloride reactivity. Validate with kinetic studies and Hammett correlations .

Q. How can degradation pathways and byproducts be systematically analyzed under hydrolytic conditions?

  • Methodology : Conduct accelerated hydrolysis studies at varied pH (1–14) and temperatures. Use LC-MS/MS and 2D-NMR to identify degradation products (e.g., sulfonic acids or nitro-reduced derivatives). Pair with kinetic profiling to model degradation rates and propose stabilization strategies .

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